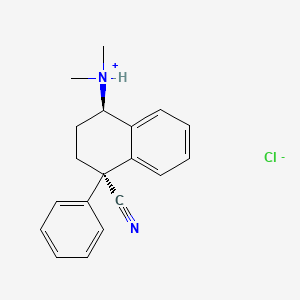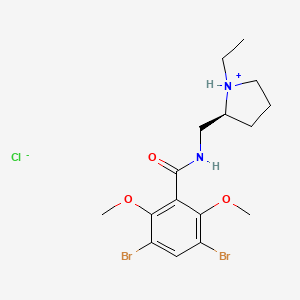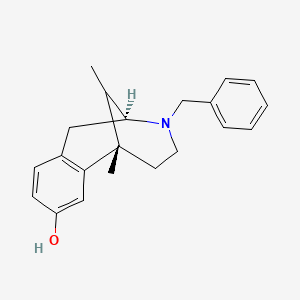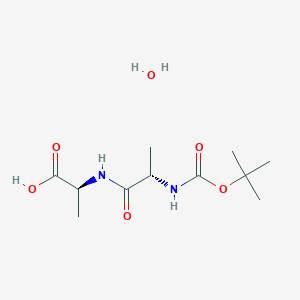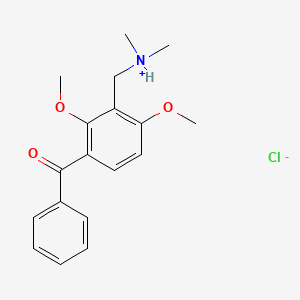
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with dimethylamine and formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with benzophenone in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenethylamine: Shares structural similarities and is used in similar research applications.
2,3-Dimethoxybenzoic acid: Another related compound with similar chemical properties.
Uniqueness
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in various scientific research fields.
Propriétés
Numéro CAS |
58324-26-8 |
|---|---|
Formule moléculaire |
C18H22ClNO3 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
(3-benzoyl-2,6-dimethoxyphenyl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-19(2)12-15-16(21-3)11-10-14(18(15)22-4)17(20)13-8-6-5-7-9-13;/h5-11H,12H2,1-4H3;1H |
Clé InChI |
UEJGHQDWPJVIBP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


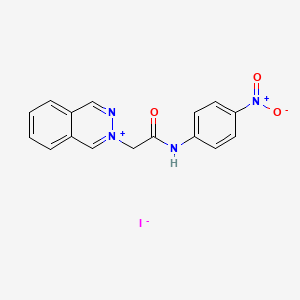
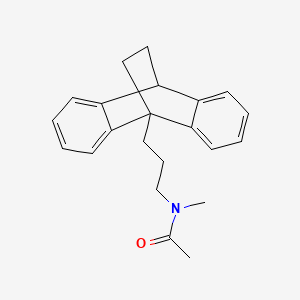
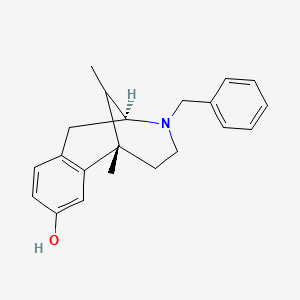
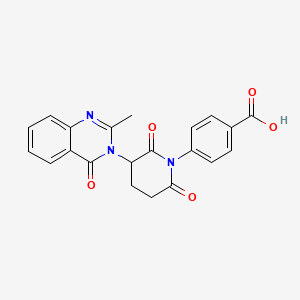
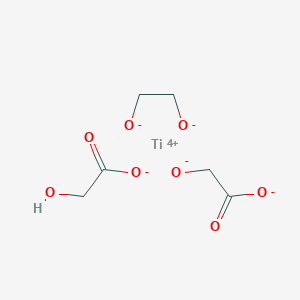


![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
